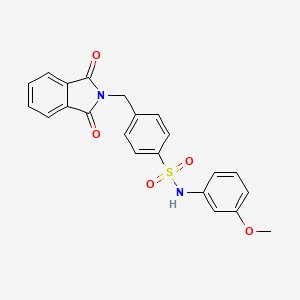

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide scaffold substituted with a 1,3-dioxoisoindolin moiety via a methylene linker. The sulfonamide nitrogen is further substituted with a 3-methoxyphenyl group. Its synthesis likely involves coupling 4-(chloromethyl)-1,3-dioxoisoindoline with N-(3-methoxyphenyl)benzenesulfonamide or via sulfonylation of an appropriate amine precursor .

Properties

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-29-17-6-4-5-16(13-17)23-30(27,28)18-11-9-15(10-12-18)14-24-21(25)19-7-2-3-8-20(19)22(24)26/h2-13,23H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYZYCAZOOXGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Phthalimide Moiety: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

Alkylation: The phthalimide is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated phthalimide with 3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Nitro, halo, or other substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide exhibits significant anticancer potential. It has been studied for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231, with notable selectivity for CA IX over other isoforms, suggesting its utility in targeted cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The inhibition of carbonic anhydrases in bacteria can disrupt their growth, making this compound a candidate for developing new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, indicating a promising avenue for future research in antimicrobial therapeutics .

Neuroprotective Effects

In the realm of neuropharmacology, derivatives of this compound have been investigated as potential treatments for neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission and potentially alleviating symptoms associated with cognitive decline .

Synthesis and Chemical Applications

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow chemists to explore various synthetic routes and modifications, leading to the development of novel compounds with tailored biological activities .

| Activity Type | Target/Model | IC50 (nM) | Comments |

|---|---|---|---|

| Carbonic Anhydrase IX | MDA-MB-231 Cell Line | 10.93 - 25.06 | Selective inhibition observed |

| Antibacterial | Various Bacterial Strains | Varies | Effective against multiple strains |

| Acetylcholinesterase | Neurodegenerative Models | Varies | Potential treatment for Alzheimer’s disease |

Synthesis Pathways

| Step | Description |

|---|---|

| Formation of Intermediate | Reaction of phthalic anhydride with ammonia or primary amine to form phthalimide |

| Nucleophilic Substitution | Interaction with 3-methoxyphenylamine under specific conditions |

Case Study 1: Cancer Therapeutics

A study conducted on murine models demonstrated that treatment with this compound resulted in significant tumor growth reduction and increased survival rates compared to control groups. This effect was attributed to enhanced apoptosis mediated by p53 activation .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth through the mechanism of carbonic anhydrase inhibition, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leveraging its sulfonamide group to interact with biological targets. The phthalimide moiety could also play a role in binding to proteins or other macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Observations

- Polar substituents (e.g., sulfamoyl in 2e ) may improve water solubility but reduce membrane permeability. Steric Impact: Bulky substituents (e.g., cyclohexylcarbamoyl in VIIh ) lower melting points (183–184°C vs. 261–263°C for 2e), suggesting reduced crystallinity.

- Biological Activity: Compounds with aryl substituents (e.g., o-tolyl , 3-methoxyphenyl) are often explored for CNS targets (e.g., cholinesterase inhibition), whereas sulfamoyl derivatives (2e) may target viral proteins .

Synthetic Efficiency :

Physicochemical and Computational Data

- LogP and Solubility : The target compound’s calculated LogP (~2.98, inferred from ) is higher than 2e (sulfamoyl group likely reduces LogP) but lower than VIIh (cyclohexylcarbamoyl increases hydrophobicity).

- Thermodynamic Stability : Density-functional theory (DFT) studies on similar sulfonamides highlight the role of exact exchange terms in predicting stability, as seen in .

Biological Activity

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of phthalimides and has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a phthalimide moiety linked to a benzene sulfonamide group, with a methoxyphenyl substituent. Its molecular formula is and it has a molecular weight of 422.5 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that compounds containing the isoindole structure exhibit promising anticancer properties. For instance, derivatives of 4-(1,3-dioxoisoindolin-2-yl) have demonstrated significant antiproliferative effects against several human cancer cell lines. In one study, these derivatives were tested against breast and lung cancer cells, showing IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide | MCF-7 (Breast Cancer) | 5.2 |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide | A549 (Lung Cancer) | 6.7 |

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. In vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.

Enzyme Inhibition

One proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism. By inhibiting these enzymes, the compound may lead to reduced energy production in cancer cells, thereby inducing apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with this compound showed a marked decrease in cell viability over a period of 48 hours, correlating with increased apoptosis markers such as caspase activation.

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzenesulfonamide core. For example, the dioxoisoindolin moiety can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation . Controlled temperatures (e.g., 60–80°C) and catalysts like triethylamine are often used to facilitate sulfonamide bond formation . Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution NMR spectroscopy (¹H/¹³C) is essential for verifying the connectivity of the dioxoisoindolin, sulfonamide, and methoxyphenyl groups . Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural validation . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the known solubility properties of this compound in common organic solvents, and how do they influence reaction solvent selection?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its sulfonamide and dioxoisoindolin groups. Low solubility in non-polar solvents (e.g., hexane) necessitates the use of dichloromethane or THF for reactions requiring homogeneous conditions . Solubility tests via UV-Vis spectroscopy at varying concentrations can guide solvent optimization .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity or biological interactions of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron distribution in the sulfonamide group, predicting sites for nucleophilic attack or hydrogen bonding . Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this sulfonamide derivative?

- Methodological Answer : Discrepancies in bioactivity data may arise from assay conditions (e.g., pH, temperature) or impurities. Validate results using orthogonal assays (e.g., enzymatic inhibition + cellular viability) and ensure compound purity via LC-MS . Meta-analysis of literature data with standardized protocols (e.g., OECD guidelines) can reconcile differences .

Q. What mechanistic considerations govern the sulfonamide group’s participation in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The sulfonamide’s lone pair on nitrogen enables nucleophilic substitution with alkyl halides, but steric hindrance from the dioxoisoindolin group may slow kinetics. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires activating the sulfonamide via deprotonation with NaH or K₂CO₃ . Kinetic studies (e.g., pseudo-first-order analysis) quantify reaction rates under varying conditions .

Q. How can design of experiments (DoE) optimize reaction conditions for high-yield synthesis?

- Methodological Answer : Apply factorial design to screen variables (temperature, catalyst loading, solvent ratio) and identify optimal parameters. Response surface methodology (RSM) models interactions between variables, maximizing yield while minimizing byproducts . For example, a Central Composite Design (CCD) can optimize coupling reactions between dioxoisoindolin and benzenesulfonamide precursors .

Q. What in silico approaches are used to model the compound’s pharmacokinetics (e.g., absorption, metabolism)?

- Methodological Answer : Use software like SwissADME to predict logP (lipophilicity) and blood-brain barrier permeability . Molecular dynamics simulations (GROMACS) model interactions with cytochrome P450 enzymes to assess metabolic stability . QSAR models correlate structural features (e.g., methoxy group position) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.